molecular formula C8H9BrN2O4 B8732222 5-Bromo-1-(2-methoxyethyl)-3-nitropyridin-2(1H)-one

5-Bromo-1-(2-methoxyethyl)-3-nitropyridin-2(1H)-one

Cat. No.: B8732222
M. Wt: 277.07 g/mol
InChI Key: QZWDSYBNUPZRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methoxyethyl)-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H9BrN2O4 and its molecular weight is 277.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrN2O4

Molecular Weight

277.07 g/mol

IUPAC Name

5-bromo-1-(2-methoxyethyl)-3-nitropyridin-2-one

InChI

InChI=1S/C8H9BrN2O4/c1-15-3-2-10-5-6(9)4-7(8(10)12)11(13)14/h4-5H,2-3H2,1H3

InChI Key

QZWDSYBNUPZRPB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=C(C1=O)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium carbonate (14.88 g, 45.66 mmol) was added to a solution of 5-bromo-3-nitropyridin-2-ol (10.0 g, 45.7 mmol) and 2-bromoethyl methyl ether (4.29 mL, 45.66 mmol) in N,N-dimethylformamide (400 mL). After 3 h, additional 2-bromoethyl methyl ether (4.29 mL, 45.7 mmol) was added, and the reaction was heated to 60° C. After 4 h, water was added. The mixture was extracted with ethyl acetate (3×), and the combined organic extracts were washed with saturated brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→40% ethyl acetate/hexanes) gave the title compound (7.39 g). MS 277 (M).
Name
Cesium carbonate
Quantity
14.88 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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